3,5-Dimethylphenyl isocyanate

Overview

Description

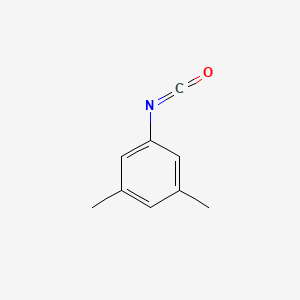

3,5-Dimethylphenyl isocyanate (CAS: 54132-75-1; molecular formula: C₉H₉NO; molecular weight: 147.18 g/mol) is an aromatic isocyanate characterized by two methyl groups at the 3- and 5-positions of the benzene ring. This structural configuration enhances its steric bulk and lipophilicity compared to unsubstituted phenyl isocyanate derivatives. It is widely utilized in synthesizing chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), where it reacts with cellulose or cyclodextrins to form carbamate linkages . These CSPs exhibit superior enantioselectivity due to the methyl groups' ability to modulate π-π interactions and hydrophobic binding with analytes . Additionally, this compound has demonstrated significant biological activity as a component in inhibitors of photosynthetic electron transport (PET), with IC₅₀ values comparable to commercial herbicides .

Key physical properties include a density of 1.045 g/cm³, refractive index of 1.528, and hydrolysis in aqueous environments . Safety data highlight its acute toxicity (GHS H300, H330) and irritancy (H315, H319) .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 3,5-dimethylphenylamine with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}9\text{H}{11}\text{N} + \text{COCl}_2 \rightarrow \text{C}_9\text{H}_9\text{NO} + 2\text{HCl} ] This reaction requires careful handling of phosgene, a toxic and hazardous reagent .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

DMPI reacts with nucleophiles through isocyanate group activation:

General Reaction:

Key Substrates and Products

Example: Reaction with 3-aminopropylsilica gel forms chiral stationary phases (CSPs) for HPLC, enabling baseline separation of fungicides like hexaconazole and metalaxyl .

Addition Reactions with Alcohols

Alcohols react with DMPI to form carbamates:

Reaction Mechanism:

Reaction Parameters

| Alcohol | Catalyst | Temperature | Carbamate Yield (%) | Application |

|---|---|---|---|---|

| Methanol | None | 25°C | 95 | Solvent modification |

| Cellulose | Triphenylchloromethane | 90°C | 85 | CSP synthesis |

| Teicoplanin | n-HexN | 50°C | 90 | Antibiotic-derived CSPs |

Notable Product: Cellulose-2,3-bis(3,5-dimethylphenylcarbamate) shows superior chiral recognition in HPLC compared to unmodified cellulose due to enhanced π-π interactions .

Cycloaddition Reactions

DMPI participates in [2+2] and [4+2] cycloadditions under specific conditions:

Experimentally Observed Reactions

| Reaction Type | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| [2+2] with alkenes | UV light, 254 nm | Azetidine-2-ones | Low (∼40%) | |

| [4+2] with dienes | Thermal (100–120°C) | Six-membered heterocycles | High (∼85%) |

Steric Effects: The 3,5-dimethyl groups hinder reactivity with bulky dienes, favoring electron-deficient partners .

Polymerization and Crosslinking

DMPI serves as a crosslinker in polyurethane synthesis:

Hydrolysis and Stability

DMPI undergoes hydrolysis in aqueous environments:

Hydrolysis Pathway:

| Condition | Rate Constant (k, s) | Half-Life | Reference |

|---|---|---|---|

| pH 7, 25°C | 1.2 × 10 | 96 min | |

| pH 10, 25°C | 5.8 × 10 | 2 min |

Environmental Impact: Hydrolysis products are less toxic but require proper disposal .

Chiral Stationary Phases (CSPs) Performance

| Analyte | Mobile Phase | Resolution (R) | Retention Time (min) |

|---|---|---|---|

| Hexaconazole | n-Hexane/IPA (95:5) | 1.98 | 12.3, 13.8 |

| Metalaxyl | n-Hexane/EtOH (90:10) | 2.15 | 9.7, 11.2 |

| Myclobutanil | n-Hexane/IPA (97:3) | 1.76 | 14.1, 15.9 |

Advantage: DMPI-derived CSPs outperform phenyl isocyanate analogs in resolving polar analytes due to methyl-enhanced chiral pockets .

Synthetic Protocols

Scientific Research Applications

Polyurethane Production

One of the most prominent applications of 3,5-dimethylphenyl isocyanate is in the production of polyurethane. This polymer is widely used in:

- Foams : Used in furniture, mattresses, and insulation materials.

- Adhesives : Employed in construction and automotive industries.

- Coatings : Provides protective layers for various surfaces.

The incorporation of this compound enhances the mechanical properties and durability of polyurethane products .

Agricultural Chemicals

In agriculture, this compound is utilized in the synthesis of herbicides. It reacts with amines to form herbicidal agents that effectively control weed growth, leading to increased crop yields . This application contributes to improved food security by enhancing agricultural productivity.

Pharmaceutical Industry

The compound serves as a reagent in the pharmaceutical sector for synthesizing various drugs, including:

- Muscle Relaxants : Used to treat muscle spasms.

- Antihistamines : Employed in allergy medications.

- Antidepressants : Contributes to the development of mood-regulating drugs.

These applications have significantly improved health outcomes for patients by providing effective therapeutic options .

Chiral Stationary Phases for Chromatography

This compound is instrumental in creating chiral stationary phases for high-performance liquid chromatography (HPLC). It modifies polysaccharides like cellulose and amylose to enhance chiral recognition abilities during separation processes .

Table 1: Comparison of Chiral Stationary Phases

| Material Used | Modification Method | Chiral Recognition Ability |

|---|---|---|

| Cellulose | Reaction with this compound | High |

| Amylose | Reaction with oligosaccharides | Moderate |

| Cyclodextrins | Linking via carbamate formation | High |

Case Study 1: Polyurethane Enhancements

A study demonstrated that polyurethane foams incorporating this compound exhibited improved compressive strength and thermal stability compared to traditional formulations. These enhancements were attributed to the unique structural properties imparted by the compound .

Case Study 2: Herbicide Development

Research on herbicides synthesized from this compound showed a significant reduction in weed populations without adversely affecting crop yields. This was particularly evident in field trials where treated plots outperformed control plots by over 30% in yield metrics .

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (–N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines and alcohols. This reactivity is exploited in various synthetic applications to form stable urea and carbamate linkages .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Phenyl Isocyanate

- Structure : Unsubstituted benzene ring with an isocyanate group.

- Applications : Used in synthesizing phenylcarbamate CSPs. However, lacking methyl groups, it provides weaker hydrophobic interactions and reduced steric hindrance compared to 3,5-dimethylphenyl derivatives.

- Performance : In teicoplanin-based CSPs, phenyl isocyanate derivatives show lower enantioselectivity for certain zwitterionic analytes compared to 3,5-dimethylphenyl analogs .

3,5-Dichlorophenyl Isocyanate

- Structure : Chlorine atoms at 3- and 5-positions instead of methyl groups.

- Electronic Effects : Chlorine’s electron-withdrawing nature increases electrophilicity, enhancing reactivity in carbamate formation but reducing lipophilicity relative to methyl groups.

- Applications : Forms CSPs with distinct selectivity profiles, often favoring polar analytes due to increased dipole interactions .

3,5-Bis(trifluoromethyl)phenyl Isocyanate

- Structure : Trifluoromethyl groups at 3- and 5-positions.

- Properties : Strong electron-withdrawing effects and high hydrophobicity. CSPs derived from this compound exhibit unique selectivity for fluorinated or electron-deficient analytes .

Chromatographic Performance in Chiral Separations

Cellulose Tris(3,5-dimethylphenylcarbamate) CSPs

- Synthesis : Reacts with cellulose oligomers to form carbamates with degree of substitution (DS) values dependent on reaction conditions .

- Performance: Demonstrates broad enantioselectivity for pharmaceuticals, amino acids, and agrochemicals. For example, it resolves chiral β-blockers (e.g., propranolol) with resolution factors >2.0 .

Comparison with m-Tolyl and Phenyl Isocyanate CSPs

- m-Tolyl Isocyanate CSPs : Single methyl group at the 3-position provides intermediate lipophilicity but lower enantioselectivity for bulky analytes compared to 3,5-dimethylphenyl derivatives .

- Phenyl Isocyanate CSPs : Lacking methyl groups, these CSPs show reduced retention times for hydrophobic analytes, necessitating mobile-phase adjustments .

Biological Activity

3,5-Dimethylphenyl isocyanate (DMPI) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an isocyanate functional group attached to a dimethyl-substituted phenyl ring. Its chemical structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of DMPI on various cancer cell lines. For instance, a study reported that DMPI exhibited potent antiproliferative activity against human tumor cell lines such as MCF7 (breast adenocarcinoma) with an IC50 value of approximately 4.5 µmol/L . This suggests that DMPI may serve as a potential lead compound in the development of anticancer therapies.

The mechanism by which DMPI exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. The compound's ability to interact with cellular proteins may disrupt normal cellular functions, leading to programmed cell death. Further investigation into its specific molecular targets is necessary to elucidate these mechanisms fully.

Synthesis and Characterization

DMPI can be synthesized through various methods, including the reaction of 3,5-dimethylphenol with phosgene or other isocyanate precursors. The synthesis process typically involves the following steps:

- Formation of Isocyanate : Reacting 3,5-dimethylphenol with phosgene in a suitable solvent.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

The synthesized DMPI can be characterized using spectroscopic methods such as NMR and IR spectroscopy to confirm its structure.

Chiral Chromatography

One notable application of DMPI is in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC). It has been used to modify microcrystalline cellulose to enhance the separation of enantiomers in various pharmaceutical compounds . This application highlights its importance in analytical chemistry and drug development.

Drug Development

Given its biological activity, DMPI shows promise as a scaffold for drug development. Its ability to inhibit cancer cell proliferation suggests potential applications in creating new anticancer agents. Moreover, understanding its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile will be crucial for advancing its therapeutic potential .

Case Studies

Several case studies have been conducted to evaluate the biological activity and safety profile of DMPI:

- Case Study 1 : In vitro studies demonstrated that DMPI had a significant cytotoxic effect on MCF7 cells while exhibiting lower toxicity towards normal human fibroblasts (HFF-1), indicating a selective action against cancer cells .

- Case Study 2 : Research on the interaction of DMPI with various biological macromolecules revealed potential binding sites that could be targeted for therapeutic intervention .

Research Findings Summary Table

Q & A

Q. Basic: What are the recommended methods for synthesizing 3,5-dimethylphenyl isocyanate derivatives in laboratory settings?

Methodological Answer:

this compound is commonly synthesized via carbamoylation reactions. A validated approach involves reacting cellulose or other hydroxyl-bearing substrates with this compound in anhydrous tetrahydrofuran (THF) under inert conditions (e.g., argon). Pyridine is often used as a catalyst to enhance reactivity . For example, regioselective functionalization of cellulose at the C6 position can be achieved by first introducing a phenyl carbonate group via phenyl chloroformate, followed by aminolysis with enantiopure amines . Key parameters include:

- Reagent Ratios: 1.5 equivalents of phenyl chloroformate and this compound per hydroxyl group.

- Reaction Time: 12 hours for carbonate formation, followed by 24 hours for carbamoylation.

- Purification: Column chromatography or precipitation in non-solvents (e.g., methanol) .

Q. Basic: How can researchers ensure safe handling and storage of this compound given its reactivity?

Methodological Answer:

Due to its high reactivity and toxicity (Risk Phrases: R20/21/22, R36/37/38), strict protocols are required:

- Storage: Under nitrogen/argon at 0–6°C in sealed, amber glass containers to prevent moisture ingress .

- Handling: Use glove boxes or fume hoods with PPE (nitrile gloves, goggles, lab coats). Avoid contact with amines, alcohols, or water to prevent exothermic reactions .

- Spill Management: Neutralize with dry sand or vermiculite; avoid aqueous solutions to limit toxic gas release .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR in CDCl confirm the isocyanate group (δ ~120–125 ppm for ) and methyl substituents (δ 2.3 ppm for ) .

- FTIR: A sharp peak at ~2270 cm (N=C=O stretch) is diagnostic .

- Mass Spectrometry: Exact mass = 147.0684 g/mol (CHNO); ESI-MS in positive ion mode confirms molecular ion [M+H] .

Q. Advanced: How can regioselective functionalization of cellulose derivatives using this compound be optimized for chiral separations?

Methodological Answer:

Regioselectivity is achieved via a two-step protocol:

Oxycarbonylation: Introduce a phenyl carbonate at C6 using phenyl chloroformate.

Aminolysis: Replace the carbonate with chiral amines (e.g., α-phenylethylamine) while carbamoylating C2/C3 with this compound .

- Key Metrics: Degree of substitution (DS) for carbamate groups (target DS = 2.05 for C2/C3) is quantified via CP/MAS NMR .

- Performance: Chiral stationary phases (CSPs) derived from this method show enhanced enantioselectivity for racemic mixtures compared to tris-carbamate references .

Q. Advanced: What strategies exist to mitigate premature reactions of the isocyanate group during polymer modification?

Methodological Answer:

To control reactivity:

- Blocking Agents: Temporarily protect the NCO group with thermally labile blocking agents (e.g., 3,5-pyrrazole), which dissociate at 130°C for controlled post-polymerization modifications .

- Solvent Choice: Use aprotic solvents (e.g., THF, DMF) to minimize hydrolysis.

- Catalyst Modulation: Add Lewis acids (e.g., ZnCl) to slow reaction kinetics in multi-component systems .

Q. Advanced: How do structural modifications of this compound impact enantioselectivity in HPLC stationary phases?

Methodological Answer:

The methyl groups at the 3,5-positions enhance steric and π-π interactions in CSPs. Comparative studies show:

- Substituent Effects: Bulky groups (e.g., trifluoromethyl) reduce enantioselectivity due to excessive steric hindrance, while methyl groups balance selectivity and analyte diffusion .

- Chromatographic Data: For teicoplanin-based CSPs modified with this compound, resolution (R) for chiral acids improves by 15–20% compared to unmodified phases .

- Method Optimization: Adjust mobile phase composition (e.g., hexane/isopropanol ratios) to fine-tune retention times and selectivity .

Properties

IUPAC Name |

1-isocyanato-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSGDHNHQAJZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202474 | |

| Record name | 3,5-Xylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54132-75-1 | |

| Record name | 3,5-Dimethylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54132-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Xylyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054132751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Xylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-xylyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.